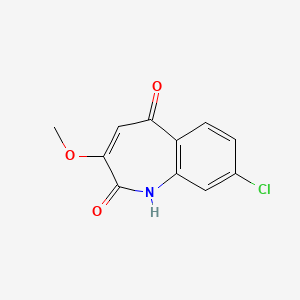
8-Chloro-3-methoxy-1H-1-benzazepine-2,5-dione
Cat. No. B8676585
Key on ui cas rn:
144066-30-8
M. Wt: 237.64 g/mol
InChI Key: JKMOBOHXNLDVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05712272
Procedure details


7-Chloro-2-methoxy-1,4-naphthoquinone (14.74 g) was added to trifluoromethanesulfonic acid (153 mL) chilled in an ice bath, and sodium azide (4.74 g) was added. The reaction mixture was maintained in an ice bath for 0.33 hour then allowed to warm to room temperature and maintained thus for 90 hours. The reaction mixture was recooled in an ice bath, and an additional portion of sodium azide (2.15 g) was added. After 0.08 hour the mixture was allowed to warm to room temperature for 19 hours. The reaction mixture was then poured into ice cold aqueous sodium bicarbonate (2.3 L). The resulting precipitate was filtered, washed (water) and dried under vacuum (25° C., 15 Pa) to give a tan solid (13.83 g). The solid was recrystallized from hot dimethylformamide (300 mL) and dried under vacuum (25° C., 15 Pa) to give the benz[b]azepine as a light tan solid (8.12 g); mp 340°-342° C. (dec). Analysis for C11H8ClNO3 : Calculated: C, 55.60; H, 3.39; N, 5.89; Found: C, 55.35; H, 3.38; N, 6.07.
Name
7-Chloro-2-methoxy-1,4-naphthoquinone
Quantity
14.74 g
Type
reactant
Reaction Step One




[Compound]
Name
ice
Quantity
2.3 L
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9]2=[O:12])=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[N-:24]=[N+]=[N-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9](=[O:12])[NH:24][C:10]=2[CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
7-Chloro-2-methoxy-1,4-naphthoquinone
|
|
Quantity
|
14.74 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C(C=C(C(C2=C1)=O)OC)=O
|
|
Name
|
|
|
Quantity
|
153 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
4.74 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
2.3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was maintained in an ice bath for 0.33 hour
|
|
Duration
|
0.33 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained thus for 90 hours
|
|
Duration
|
90 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was recooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature for 19 hours
|
|
Duration
|
19 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed (water)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum (25° C., 15 Pa)
|
Outcomes


Product
Details
Reaction Time |
0.08 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(NC(C(=CC2=O)OC)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.83 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
